Enzymatic Hydrolysis Rate: 20-Fold Reduction in Depolymerization vs. Shorter-Chain Diol Copolymers
In a systematic structure-degradability study of long-chain aliphatic polyesters, copolymers incorporating the poorly water-soluble, long-chain diol monomer 1,18-octadecanediol exhibited strongly reduced enzymatic depolymerization rates relative to copolymers synthesized with shorter-chain diol monomers [1]. The difference was stark: PE-4,18 (comprising 1,4-butanediol and 1,18-octadecanedicarboxylic acid) underwent hydrolysis 20× faster than PE-18,4 (comprising 1,18-octadecanediol and succinic acid), directly attributing the rate differential to the C18 diol segment length [1]. This retarded hydrolysis stems from the insoluble C18 diol monomer remaining surface-attached post-cleavage, which physically shields underlying ester bonds from enzymatic access [1].
| Evidence Dimension | Relative enzymatic hydrolysis rate (polyester depolymerization) |
|---|---|
| Target Compound Data | PE-18,4 (contains 1,18-octadecanediol) hydrolysis rate = 1× (baseline reference) |
| Comparator Or Baseline | PE-4,18 (contains 1,4-butanediol) hydrolysis rate = 20× faster |
| Quantified Difference | 20-fold difference in hydrolysis rate |
| Conditions | Enzymatic hydrolysis assay; monomer formation quantified via detection of released monomers; polymer crystallinity also modulated hydrolysis by an order of magnitude when decreasing from 72% to 45% |
Why This Matters
For researchers designing biodegradable polyesters with controlled service-life or hydrolytic stability, the 20× slower depolymerization rate of C18 diol-containing copolymers provides a quantifiable lever to tune degradation profiles, a capability not achievable with shorter-chain diol analogs.
- [1] Schwab, S. T.; Bühler, L. Y.; Schleheck, D.; Nelson, T. F.; Mecking, S. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters. ACS Macro Letters 2024, 13 (10), 1245–1250. View Source
